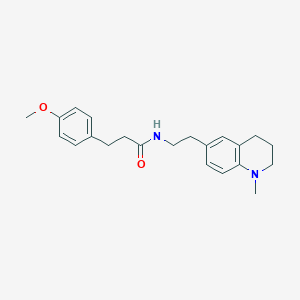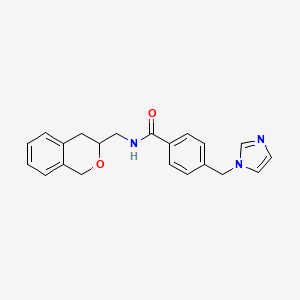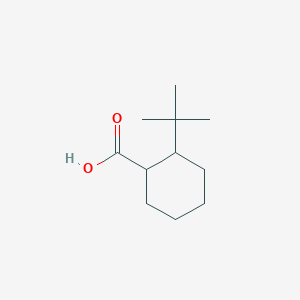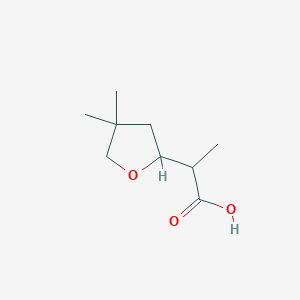
1-(Cyclopropylmethyl)-3,5-dimethylpyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole-4-sulfonamide is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a five-membered ring with two adjacent nitrogen atoms. Sulfonamide is a functional group that is commonly found in various drug molecules due to its antibacterial properties. The combination of pyrazole and sulfonamide moieties in a single compound suggests potential biological activities, such as anti-inflammatory, antimicrobial, and enzyme inhibitory effects, which are often explored in drug discovery and medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with sulfonamide groups, typically involves cyclo-condensation reactions. For instance, a series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety were synthesized using a one-pot cyclo-condensation reaction of phenyl-4-methyl benzene sulfonates and hydrazine hydrate or phenyl hydrazine under reflux conditions in ethanol . Similarly, other research has focused on the synthesis of pyrazole sulfonamides through various multi-step synthetic routes, which may include esterification, hydrazination, cyclization, and nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of pyrazole sulfonamides is elucidated using various spectroscopic techniques such as NMR (1H, 13C, 19F), IR, UV-Vis, and mass spectrometry (MS). These techniques provide detailed information about the chemical shifts, splitting patterns, and the presence of functional groups within the molecule. For example, the structure elucidation of novel polyfluoro substituted pyrazoline type sulfonamides was carried out using these methods, and the presence of fluorine atoms was found to affect the chemical shifts and splitting patterns .
Chemical Reactions Analysis
Pyrazole sulfonamides can undergo various chemical reactions depending on their functional groups and the reaction conditions. For instance, the reactivity of a precursor hydrazone towards hydrazine derivatives can lead to the formation of pyrazole and oxazole derivatives . Additionally, the sulfonamide group can participate in the formation of metal complexes, which can alter the biological activity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole sulfonamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the pyrazole ring and the sulfonamide group. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The antimicrobial and antiproliferative activities of these compounds are often evaluated in vitro, and their inhibitory effects on various enzymes, such as carbonic anhydrases and acetylcholinesterase, are assessed .
Scientific Research Applications
COX-2 Inhibition
Sulfonamide-containing 1,5-diarylpyrazole derivatives, including 1-(cyclopropylmethyl)-3,5-dimethylpyrazole-4-sulfonamide, have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2). These compounds, through structure-activity relationship work, have shown potent and selective inhibition of COX-2, leading to the development of effective treatments for conditions such as rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Enzyme Inhibition
The enzyme inhibition potency of this compound and its derivatives has been a key focus. These compounds have demonstrated significant inhibitory effects on human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. Their low cytotoxicity and tumor selectivity make them promising candidates for developing novel inhibitors (Ozmen Ozgun et al., 2019).
Antibacterial Activity
Research into novel heterocyclic compounds containing a sulfonamido moiety, like this compound, has highlighted their potential as antibacterial agents. The ability to synthesize such compounds and their high activity against various microbial strains is a significant advancement in the quest for new antibacterial treatments (Azab et al., 2013).
Sulfonamide Derivatives Synthesis
The development of approaches for the preparation of sulfonamide derivatives of polynuclear heterocyclic compounds, such as this compound, has been of great scientific interest. These derivatives show increased ability to bind to active sites of carbonic anhydrases, inhibiting their activity, and thus have important implications in various biochemical processes (Komshina et al., 2020).
Antimicrobial Agents
The synthesis of sulfonamides bearing 1,3,5-triarylpyrazoline and 4-thiazolidinone moieties, related to this compound, has shown these compounds to be novel antimicrobial agents. Their significant inhibition of different microbial strains, including bacteria and fungi, makes them valuable for developing new antimicrobial therapies (Thach et al., 2020).
Mechanism of Action
Target of Action
Compounds like this often target specific enzymes or receptors in the body. The exact target would depend on the specific functional groups present in the compound. For example, sulfonamide group is often associated with inhibiting carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .
Mode of Action
The compound would interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. This interaction could inhibit the function of the target, alter its function, or mimic the action of a natural substrate or ligand .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could inhibit that pathway and affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and the presence of specific functional groups would influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting the growth of certain cells, altering cell signaling, or changing the levels of certain metabolites .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors such as pH, temperature, presence of other compounds, and the specific characteristics of the biological environment where it acts .
Safety and Hazards
properties
IUPAC Name |
1-(cyclopropylmethyl)-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-6-9(15(10,13)14)7(2)12(11-6)5-8-3-4-8/h8H,3-5H2,1-2H3,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQSPHFTDALXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2506867.png)

![Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506871.png)

![ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2506877.png)

![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2506880.png)
![N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2506881.png)


![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)
![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2506889.png)